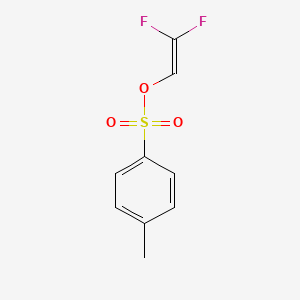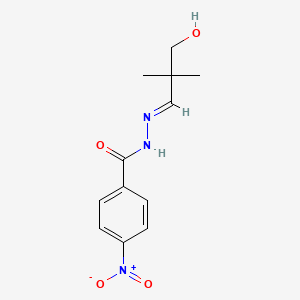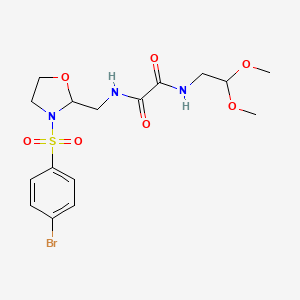
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22BrN3O7S and its molecular weight is 480.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Stereoselectivity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a part of the oxazolidinone family, which has been studied for its role in chemical synthesis. For instance, Marcantoni et al. (2002) reported on the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, a closely related compound class. They observed a variable degree of stereoselectivity in reactions, indicating the potential of these compounds in stereoselective synthesis (Marcantoni, Mecozzi, & Petrini, 2002).
Crystallography and Molecular Structure
The molecular structure and crystallography of compounds related to this compound have been explored. Hirschler et al. (1994) reported on the crystal structure of a dimeric (phenylsulfonyl)oxazolidine, providing insights into the molecular conformation and interactions (Hirschler, Berger, & Bolte, 1994).
Pharmaceutical Applications
The oxazolidinone class, to which this compound belongs, has shown promise in pharmaceutical research. Ghorab et al. (2016) synthesized novel sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety, which were evaluated for their anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in cancer treatment (Ghorab et al., 2016).
Biochemical Interactions
The biochemical properties and interactions of oxazolidinone derivatives are also a subject of research. Bhunia et al. (2022) found that N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a related compound, was effective as a promoter for Cu-catalyzed N-arylation of oxazolidinones and amides, demonstrating the utility of these compounds in facilitating specific chemical reactions (Bhunia, De, & Ma, 2022).
Propiedades
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXBJUBWPPYPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2412317.png)
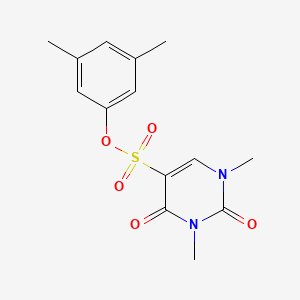
![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)
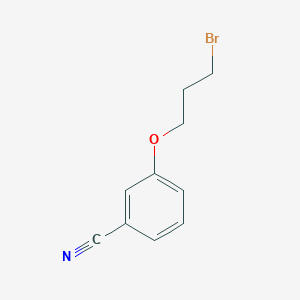
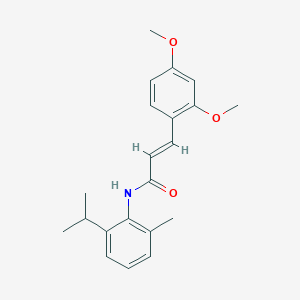
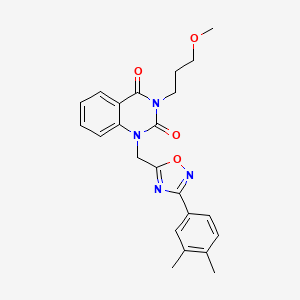
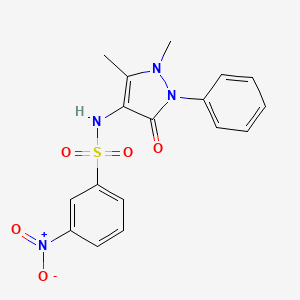
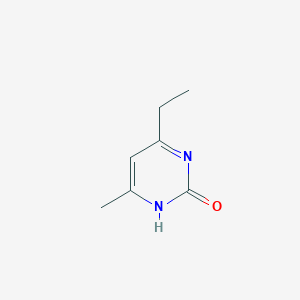
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2412333.png)
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)
